molecular formula C21H17Cl2N3O2S B296712 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No. B296712
M. Wt: 446.3 g/mol
InChI Key: CUVBREBJVAQBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide. One of the areas of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been suggested that this compound could be used as a lead compound for the development of new drugs with improved efficacy and selectivity. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a promising compound with potential applications in various fields of research. Its high potency, selectivity, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves the reaction of 3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiol with 3,4-dichlorophenylacetyl chloride in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yields.

Scientific Research Applications

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has been studied extensively for its potential applications in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and oxidative stress-related diseases. It has also been studied for its antifungal and antibacterial properties.

properties

Molecular Formula

C21H17Cl2N3O2S

Molecular Weight

446.3 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C21H17Cl2N3O2S/c1-12-2-4-13(5-3-12)15-9-19(27)26-21(16(15)10-24)29-11-20(28)25-14-6-7-17(22)18(23)8-14/h2-8,15H,9,11H2,1H3,(H,25,28)(H,26,27)

InChI Key

CUVBREBJVAQBNZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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